N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide
Description
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide is a structurally complex molecule featuring a bicyclic diazocin core fused with a pyridine ring, a sulfonyl group bridging to a phenyl moiety, and a pentanamide chain. The sulfonyl group may participate in hydrogen-bonding networks, influencing its crystalline packing and solubility, as discussed in hydrogen-bonding graph set analyses .
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-2-3-6-21(26)23-18-8-10-19(11-9-18)30(28,29)24-13-16-12-17(15-24)20-5-4-7-22(27)25(20)14-16/h4-5,7-11,16-17H,2-3,6,12-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZWGVGRCBZHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide typically involves multiple steps, starting with the preparation of the methanopyrido[1,2-a][1,5]diazocin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The sulfonylation of the phenyl group and subsequent attachment of the pentanamide chain are achieved through standard organic synthesis techniques, including sulfonylation and amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antimicrobial properties. The unique pyrido-diazocin structure may enhance interactions with microbial enzymes or receptors.
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth and proliferation. Studies have shown that compounds containing similar moieties can inhibit cancer cell lines effectively.
Enzyme Inhibition
The sulfonamide group in the compound is known to interact with various enzymes. For instance:
- Aldo-Keto Reductase (AKR) : Compounds similar to this compound have been studied for their ability to inhibit AKR enzymes involved in steroid metabolism. This inhibition can have implications in treating hormone-related disorders.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets:
| Target Protein | Binding Affinity | Mechanism of Action |
|---|---|---|
| AKR1C3 | High | Inhibition of enzyme activity affecting steroid metabolism |
| Topoisomerase II | Moderate | Interference with DNA replication processes |
These studies provide insights into the compound's mechanism of action and potential therapeutic applications.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited potent activity against resistant strains of bacteria. This suggests its potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with derivatives reported in , which include:
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Molecular Weight : 493.53 g/mol
- Substituents : Pyridinyl-sulfamoyl, methyl-pentanamide, and 1,3-dioxoisoindolinyl .
- Physical State : Yellowish white solid.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
Key Differences :
- The target compound’s diazocin-pyridine core contrasts with the isoindolinone and pyridine/pyrimidine groups in derivatives.
- The sulfonyl group in the target compound bridges a phenyl ring to the bicyclic core, whereas compounds link sulfamoyl groups directly to heteroaromatic rings (pyridine/pyrimidine).
Physicochemical Properties
A comparative analysis of elemental composition and molecular weight reveals insights into stability and reactivity:
*Hypothetical molecular weight based on structural similarity.
- Elemental Analysis : compounds show close alignment between calculated and observed values (e.g., %C: 58.41 vs. 58.59), indicating high purity . The target compound’s hypothetical data suggest lower nitrogen content due to the absence of isoindolinyl groups.
- Melting Points : reports a melting point of 243–245°C for a tetrahydroimidazopyridine derivative, highlighting how core rigidity affects thermal stability compared to flexible pentanamide chains .
Hydrogen-Bonding and Crystallographic Behavior
The sulfonyl and amide groups in the target compound likely form robust hydrogen-bonding networks, as observed in Etter’s graph set analyses . In contrast, derivatives with isoindolinyl groups may exhibit weaker intermolecular interactions due to steric hindrance from the dioxoisoindolinyl moiety.
Analytical Techniques for Comparison
- Mass Spectrometry (MS) : Molecular networking via MS/MS fragmentation patterns (cosine scores) could differentiate the target compound from analogues. For example, the diazocin core may yield unique fragment ions compared to isoindolinyl groups .
- NMR Spectroscopy: highlights the use of ¹H/¹³C NMR to resolve complex substituents (e.g., cyano, nitro groups), a method applicable to the target compound’s structural elucidation .
Stereochemical Considerations
lists stereoisomeric amides with variations in chiral centers, underscoring how stereochemistry impacts bioactivity . While the target compound’s stereochemical data are unspecified, its comparison with similar compounds must account for enantiomer-specific interactions.
Biological Activity
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide is a synthetic compound with significant potential in pharmaceutical research. Its unique structure combines a methanopyrido-diazocin core with a sulfonamide moiety, which may contribute to its biological activity.
Molecular Characteristics
- Molecular Formula : C26H27N3O4S
- Molecular Weight : 477.58 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest potential effects on:
- Enzyme Inhibition : The compound may act as an inhibitor of specific serine proteases and other enzymes involved in disease processes, which could be beneficial in treating conditions like cancer or viral infections .
- Antimicrobial Properties : Some derivatives of pyrido-diazocins have shown promise against multi-drug resistant strains of bacteria such as Escherichia coli, indicating that this compound might possess similar antimicrobial properties .
Antiviral Activity
Recent studies have explored the antiviral potential of compounds within the same class as this compound. Virtual screening and in vitro validation have identified similar compounds that exhibit inhibitory effects against SARS-CoV-2. This suggests that derivatives of this compound could be further investigated for their potential in antiviral therapies .
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted on related compounds to predict their biological activities based on their chemical structures. These studies indicate that modifications to the core structure can significantly influence anti-bacterial and anti-cancer activities. For instance, the introduction of various substituents on the diazocin ring has been correlated with enhanced activity against specific targets .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
